molecular formula C9H9NOS B096406 2-Ethyl-1,3-benzothiazol-6-ol CAS No. 17142-79-9

2-Ethyl-1,3-benzothiazol-6-ol

Cat. No. B096406
CAS RN: 17142-79-9
M. Wt: 179.24 g/mol
InChI Key: NLVXJKRIENTPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1,3-benzothiazol-6-ol (EBTO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBTO is a heterocyclic organic compound that contains a benzothiazole ring and an ethyl group. It is commonly used as a fluorescent tracer in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-benzothiazol-6-ol involves its ability to bind to specific receptors or proteins in cells. Once bound, 2-Ethyl-1,3-benzothiazol-6-ol emits a fluorescent signal that can be detected using various imaging techniques. This allows researchers to visualize the distribution and localization of the target molecule in cells or tissues.
Biochemical and Physiological Effects:
2-Ethyl-1,3-benzothiazol-6-ol has been shown to have minimal biochemical and physiological effects, making it an ideal tracer for in vivo studies. It is non-toxic and does not interfere with normal cellular functions. However, it is important to note that 2-Ethyl-1,3-benzothiazol-6-ol may have some effects on the target molecule being studied, which could affect the interpretation of the results.

Advantages and Limitations for Lab Experiments

The use of 2-Ethyl-1,3-benzothiazol-6-ol as a fluorescent tracer has several advantages, including its high sensitivity, specificity, and versatility. It can be used to study a wide range of molecules and can be detected using various imaging techniques. However, there are also some limitations to its use, including its potential to interfere with the target molecule being studied and its limited ability to penetrate certain tissues.

Future Directions

There are several future directions for the use of 2-Ethyl-1,3-benzothiazol-6-ol in scientific research, including the development of new imaging techniques that can detect its fluorescent signal with higher sensitivity and resolution. Additionally, there is potential for the use of 2-Ethyl-1,3-benzothiazol-6-ol in drug development, as it can be used to study the distribution and metabolism of drugs in vivo. Finally, there is potential for the use of 2-Ethyl-1,3-benzothiazol-6-ol in the study of neurological disorders, as it can be used to visualize the uptake and release of neurotransmitters in the brain.

Synthesis Methods

2-Ethyl-1,3-benzothiazol-6-ol can be synthesized via several methods, including the reaction of 2-mercaptobenzothiazole with ethyl bromide in the presence of a base. Another method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate in the presence of a base.

Scientific Research Applications

2-Ethyl-1,3-benzothiazol-6-ol has been extensively used as a fluorescent tracer in various scientific fields, including biochemistry, pharmacology, and neuroscience. It has been used to study the distribution and metabolism of drugs in vivo, the uptake and release of neurotransmitters in the brain, and the localization of proteins in cells.

properties

CAS RN

17142-79-9

Product Name

2-Ethyl-1,3-benzothiazol-6-ol

Molecular Formula

C9H9NOS

Molecular Weight

179.24 g/mol

IUPAC Name

2-ethyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C9H9NOS/c1-2-9-10-7-4-3-6(11)5-8(7)12-9/h3-5,11H,2H2,1H3

InChI Key

NLVXJKRIENTPGY-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(S1)C=C(C=C2)O

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)O

synonyms

6-Benzothiazolol,2-ethyl-(8CI,9CI)

Origin of Product

United States

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